2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)13-23(11-5-6-12-23)15-24-22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-15H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHYFSZTGYDKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095411-04-2 | |
| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group.
Cyclopentyl Group Introduction:
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides and other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation . The compound interacts with molecular targets such as amino acids and peptides, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentyl]acetic acid
- CAS No.: 2095411-04-2
- Molecular Formula: C₂₃H₂₅NO₄
- Molecular Weight : 379.46 g/mol
- Key Features: Comprises a cyclopentyl core substituted with an Fmoc-protected amino group and an acetic acid side chain. This structure confers moderate ring strain and hydrophobicity, making it valuable in peptide synthesis and constrained molecular scaffolds .
Comparison with Structural Analogs
Structural and Functional Variations
The target compound is compared to five structurally related Fmoc-protected amino acid derivatives (Table 1). Key differences include:
Table 1: Physical and Chemical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point | Purity |
|---|---|---|---|---|---|---|
| Target Compound | 2095411-04-2 | C₂₃H₂₅NO₄ | 379.46 | Cyclopentyl, acetic acid | Not specified | ≥95% |
| Fmoc-tranexamic acid (Cyclohexane analog) | - | C₂₄H₂₅NO₄ | 391.46 | Cyclohexane, carboxylic acid | Not specified | Not specified |
| 1-Fmoc-aminocyclopentanecarboxylic acid | 117322-30-2 | C₂₁H₂₁NO₄ | 351.40 | Cyclopentane, carboxylic acid | 187°C | ≥95% |
| 2-(Fmoc-pentylamino)acetic acid | 2044871-59-0 | C₂₂H₂₅NO₄ | 379.44 | Pentyl | Not specified | Not specified |
| 2-(Fmoc-cyanomethylamino)acetic acid | 2172570-83-9 | C₁₉H₁₆N₂O₄ | 336.34 | Cyanomethyl | Not specified | Not specified |
Key Observations :
Table 2: Structural and Functional Comparisons
| Compound | Core Structure | Functional Groups | Key Differences | Potential Applications |
|---|---|---|---|---|
| Target Compound | Cyclopentyl | Fmoc-amino, acetic acid | Moderate ring strain | Peptide engineering, constrained analogs |
| Fmoc-tranexamic acid (Cyclohexane analog) | Cyclohexane | Fmoc-amino, carboxylic acid | Trans configuration, larger ring | Macrocyclic compounds (e.g., mutanobactins) |
| 1-Fmoc-aminocyclopentanecarboxylic acid | Cyclopentane | Fmoc-amino, carboxylic acid | Direct ring substitution | Peptide cyclization, backbone modification |
| 2-(Fmoc-pentylamino)acetic acid | Linear chain | Fmoc-amino, pentyl | Enhanced lipophilicity | Lipidated peptides, drug delivery |
| 2-(Fmoc-mesitylamino)acetic acid (11d) | Aryl | Fmoc-amino, mesityl | Steric bulk, electron-withdrawing | Asymmetric catalysis, organocatalysis |
Research Findings :
- Target Compound : Used in peptide synthesis to introduce rigidity, optimizing binding affinity in drug candidates .
- Fmoc-tranexamic Acid: Employed in mutanobactin A synthesis (), leveraging its cyclohexane core for macrocyclization .
- Cyanomethyl Derivative: The cyanomethyl group enables click chemistry modifications, expanding utility in bioconjugation .
- Mesityl Derivative (11d) : Bulky mesityl group stabilizes transition states in Bi-catalyzed reactions (45% yield, ) .
Biological Activity
The compound 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid , also known as Fmoc-cyclopentylacetic acid, is a complex organic molecule with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 341.37 g/mol
- CAS Number : 2171863-67-3
Structural Features
The compound features a fluorenylmethoxy group, which enhances its lipophilicity, and a cyclopentyl moiety that may influence its interaction with biological targets. The amino and acetic acid functional groups are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The fluorenyl group provides stability during biochemical interactions, while the acetic acid portion may facilitate binding to various biological targets through hydrogen bonding and hydrophobic interactions.
Biological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth, suggesting potential applications in antimicrobial therapies.
- Neuroprotective Effects : Some structural analogs are being studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against oxidative stress | |
| Anti-inflammatory | Modulation of cytokine production |
Study on Antimicrobial Activity
In a study assessing the antimicrobial properties of structurally related compounds, it was found that derivatives similar to this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for effective derivatives.
Neuroprotective Studies
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The study demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress, indicating their potential use in treating conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid?
- Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amine group. A typical protocol involves reacting the primary amine with Fmoc chloride in the presence of a mild base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature. Cyclopentylacetic acid derivatives are functionalized with the Fmoc-protected aminomethyl group through carbodiimide-mediated coupling . Purification is achieved via flash chromatography or HPLC, with yields dependent on reaction stoichiometry and solvent purity.
Q. How does the Fmoc group enhance stability during peptide synthesis?
- Methodological Answer : The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under basic conditions (e.g., piperidine in DMF). This allows sequential peptide elongation in solid-phase synthesis. The steric bulk of the Fmoc moiety minimizes side reactions (e.g., racemization) during coupling, while its UV-active properties facilitate monitoring via HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the cyclopentyl and Fmoc moieties. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Purity is assessed via reverse-phase HPLC using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer : Coupling efficiency depends on activation reagents (e.g., HOBt/DIC or PyBOP) and solvent polarity. Pre-activating the carboxylic acid group with DIC/HOAt in DMF improves reaction kinetics. Real-time monitoring via the Kaiser test ensures complete coupling. Suboptimal yields may require double coupling or microwave-assisted synthesis .
Q. What strategies resolve contradictions in reported reaction yields for Fmoc-protected intermediates?
- Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous DMF vs. technical grade) or base selection (sodium carbonate vs. DIEA). Systematic comparison under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) isolates variables. Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .
Q. How does structural rigidity from the cyclopentyl group influence peptide conformational studies?
- Methodological Answer : The cyclopentyl moiety restricts rotational freedom, stabilizing specific peptide conformations (e.g., β-turns). Circular dichroism (CD) and molecular dynamics (MD) simulations are used to correlate structure with bioactivity. Comparative studies with acyclic analogs highlight the impact of rigidity on binding affinity .
Q. What are the limitations of Fmoc-based protection in large-scale peptide synthesis?
- Methodological Answer : While Fmoc is labile to bases, prolonged exposure to piperidine can lead to diketopiperazine formation in sensitive sequences. Alternatives like Boc (tert-butoxycarbonyl) may be explored for acid-labile protection. Scalability challenges include cost-effective purification (e.g., switchable solvents) and minimizing Fmoc-deprotection byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
